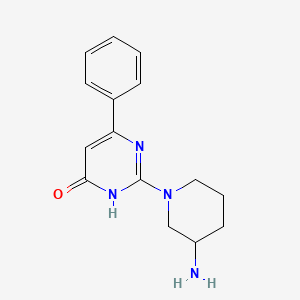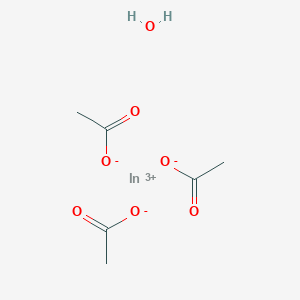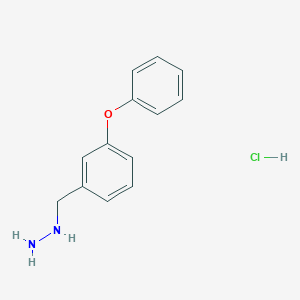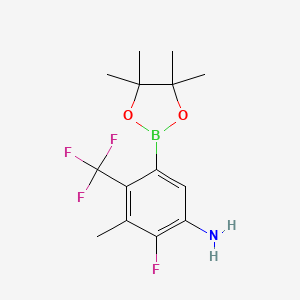
2-(3-aminopiperidin-1-yl)-6-phenylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-aminopiperidin-1-yl)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a phenyl group and an aminopiperidine moiety, making it a versatile scaffold for drug design and other chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminopiperidin-1-yl)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloropyrimidine with 3-aminopiperidine under basic conditions, followed by the introduction of a phenyl group through a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-aminopiperidin-1-yl)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(3-aminopiperidin-1-yl)-6-phenylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of dipeptidyl peptidase-4 (DPP-4) inhibition.
Medicine: Explored for its potential therapeutic effects in treating conditions like type II diabetes due to its enzyme inhibitory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, as a DPP-4 inhibitor, it increases the production of insulin and decreases the production of glucagon by the pancreas, thereby helping to regulate blood sugar levels. The molecular targets include the active sites of these enzymes, where the compound binds and inhibits their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Sitagliptin: Also a DPP-4 inhibitor used in the treatment of type II diabetes.
Vildagliptin: Another compound in the same class with similar therapeutic applications.
Uniqueness
2-(3-aminopiperidin-1-yl)-6-phenylpyrimidin-4(3H)-one is unique due to its specific structural features that allow for versatile modifications and applications. Its combination of a pyrimidine ring with an aminopiperidine moiety provides a unique scaffold that can be tailored for various biological activities and chemical reactions.
Eigenschaften
Molekularformel |
C15H18N4O |
|---|---|
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
2-(3-aminopiperidin-1-yl)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N4O/c16-12-7-4-8-19(10-12)15-17-13(9-14(20)18-15)11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10,16H2,(H,17,18,20) |
InChI-Schlüssel |
JPHBDCPARAXLQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=NC(=CC(=O)N2)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12500514.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500522.png)


![Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500549.png)
![1-(4-chlorobenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12500554.png)
![2,6-Diaminopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone](/img/structure/B12500558.png)

![2-amino-4-(4-hydroxy-3,5-dinitrophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B12500571.png)
![3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride](/img/structure/B12500578.png)
![6-ethoxy-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12500581.png)
![N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B12500590.png)
![7-(morpholin-4-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B12500594.png)

